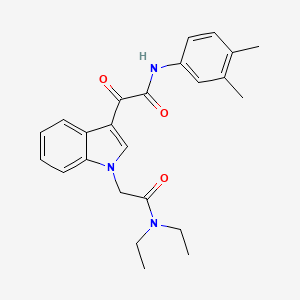
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,4-dimethylphenyl)-2-oxoacetamide is a synthetic derivative of indole, notable for its complex structure and potential biological activities. Indole derivatives are recognized for their diverse pharmacological properties, including anticancer and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C23H22N3O4 with a molecular weight of approximately 406.44 g/mol. The structure includes an indole moiety, a diethylamino group, and a phenyl acetamide group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N3O4 |
| Molecular Weight | 406.44 g/mol |
| CAS Number | 893982-66-6 |
Biological Activities
Research on the biological activities of this compound has revealed several promising effects:
Anticancer Activity
Studies have indicated that indole derivatives can exhibit significant anticancer properties. For instance, a study screening various compounds identified this specific indole derivative as having cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. It has been shown to activate caspase pathways, leading to programmed cell death in various cancer models. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.
Case Studies
- Cell Viability Assays : In vitro studies using MTT assays demonstrated that treatment with the compound resulted in reduced viability of several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested .
- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of this compound in reducing tumor size. For example, administration in mice bearing xenograft tumors resulted in a significant decrease in tumor volume compared to control groups .
Toxicological Profile
While exploring the biological activity, it is crucial to assess the safety profile of the compound:
Propiedades
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3,4-dimethylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-5-26(6-2)22(28)15-27-14-20(19-9-7-8-10-21(19)27)23(29)24(30)25-18-12-11-16(3)17(4)13-18/h7-14H,5-6,15H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHWXTSJJILLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














